molecular formula C14H21N3 B2603042 1-[2-(diethylamino)ethyl]-1H-indol-5-amine CAS No. 689300-12-7

1-[2-(diethylamino)ethyl]-1H-indol-5-amine

Cat. No.: B2603042
CAS No.: 689300-12-7
M. Wt: 231.343
InChI Key: MTSAYXKCMXEULK-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-1H-indol-5-amine is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the indole family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-[2-(diethylamino)ethyl]-1h-indol-5-amine, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may impact multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1-[2-(diethylamino)ethyl]-1H-indol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding often involves specific interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux within the cell. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting their levels within the cell . These interactions are crucial for maintaining cellular homeostasis and ensuring proper metabolic function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of the compound within cells are essential for its biological activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects in the appropriate cellular context, thereby maximizing its efficacy and minimizing potential off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine typically involves the reaction of indole derivatives with diethylaminoethyl halides under controlled conditions. One common method includes the use of indole-5-carboxaldehyde as a starting material, which undergoes reductive amination with diethylaminoethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Diethylamino)ethyl]-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-[2-(Diethylamino)ethyl]-1H-indol-5-amine is unique due to its combination of the indole nucleus with the diethylaminoethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSAYXKCMXEULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=CC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl-[2-(5-nitroindol-1-yl)ethyl]amine (1.6 g, 6.1 mmol) was dissolved in absolute EtOH (100 mL) and syringed into a flask containing 10% Pd over carbon (160 mg) under an argon atmosphere. The reaction mixture was placed under H2 atmosphere (1 Atm pressure) and stirred at RT for 3 h. The reaction was filtered over a Celite pad and washed well with EtOH. Evaporation of the volatile solvent gave the title compound (1.4 g, 99%) as a brown solid. TLC (10% MeOH/DCM), Rf=0.20; LC MS m/z 232.3 (MH+).
Name
Diethyl-[2-(5-nitroindol-1-yl)ethyl]amine
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
99%

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